

Spectroscopic Profile of 1-Cyclopropylpropan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 1-Cyclopropylpropan-2-ol

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel chiral alcohol, **1-cyclopropylpropan-2-ol**. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **1-cyclopropylpropan-2-ol**, the following data tables are based on established principles of spectroscopy and analysis of structurally similar compounds. These predictions provide a reliable framework for the initial identification and subsequent structural verification of the molecule.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8 - 3.9	m	1H	H-2 (CH-OH)
~1.5 - 1.6	m	1H	H-1a
~1.3 - 1.4	m	1H	H-1b
~1.2	d	3H	H-3 (CH ₃)
~0.8 - 0.9	m	1H	H-1' (CH-cyclopropyl)
~0.4 - 0.5	m	2H	H-2', H-3' (CH ₂ -cyclopropyl, trans)
~0.1 - 0.2	m	2H	H-2', H-3' (CH ₂ -cyclopropyl, cis)
Variable	br s	1H	OH

d: doublet, m: multiplet, br s: broad singlet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Carbon Assignment
~70 - 72	C-2 (CH-OH)
~45 - 47	C-1 (CH ₂)
~22 - 24	C-3 (CH ₃)
~10 - 12	C-1' (CH-cyclopropyl)
~3 - 5	C-2', C-3' (CH ₂ -cyclopropyl)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3600 - 3200	Strong, Broad	O-H Stretch	Alcohol
3080 - 3000	Medium	C-H Stretch	Cyclopropane
2960 - 2850	Strong	C-H Stretch	Alkyl
1100 - 1000	Strong	C-O Stretch	Secondary Alcohol
~1020	Weak	C-C Stretch	Cyclopropane Ring

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Proposed Fragment	Relative Abundance
100	[M] ⁺	Low
85	[M - CH ₃] ⁺	Medium
82	[M - H ₂ O] ⁺	Medium
57	[C ₄ H ₉] ⁺	High
45	[CH ₃ CHOH] ⁺	High (Base Peak)
43	[C ₃ H ₇] ⁺	Medium
41	[C ₃ H ₅] ⁺	High

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid alcohol sample such as **1-cyclopropylpropan-2-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh approximately 10-20 mg of **1-cyclopropylpropan-2-ol** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Gently agitate the vial to ensure complete dissolution of the sample.
- Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - Acquire a standard ^1H NMR spectrum, typically with 16-32 scans.
 - For ^{13}C NMR, acquire a proton-decoupled spectrum, typically requiring a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ^1H and ^{13}C spectra.
 - Integrate the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol, followed by a dry tissue.
- Place a single drop of neat **1-cyclopropylpropan-2-ol** directly onto the center of the ATR crystal.
- Instrument Setup and Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Lower the ATR press to ensure firm contact between the sample and the crystal.
 - Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
 - The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

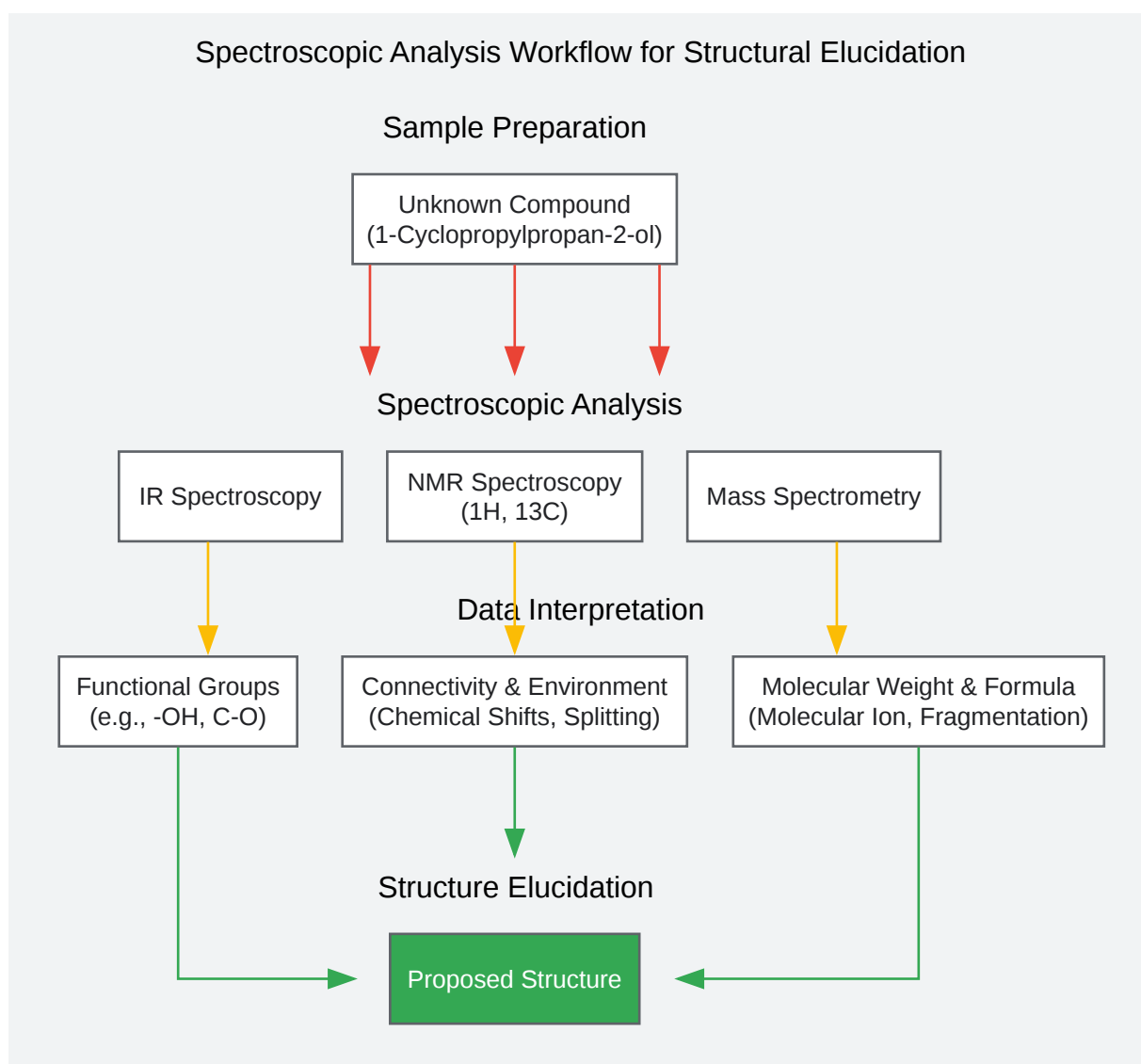
Mass Spectrometry (MS)

- Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):
 - Prepare a dilute solution of **1-cyclopropylpropan-2-ol** (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.
 - Transfer the solution to a GC vial and cap it.
- Instrument Setup and Data Acquisition:
 - Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
 - Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
 - Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC.

- For the mass spectrometer, operate in Electron Ionization (EI) mode with a standard ionization energy of 70 eV.
- Acquire mass spectra over a mass range of m/z 40-300.
- Analyze the resulting chromatogram to identify the peak corresponding to **1-cyclopropylpropan-2-ol** and examine its mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as **1-cyclopropylpropan-2-ol**, using the spectroscopic techniques described.



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Caption: Workflow for structural elucidation using spectroscopic methods.

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